molecular formula C9H10N4O2S B4542902 1-benzyl-5-(methylsulfonyl)-1H-tetrazole

1-benzyl-5-(methylsulfonyl)-1H-tetrazole

Cat. No. B4542902
M. Wt: 238.27 g/mol
InChI Key: XAWUGIXZAVINGD-UHFFFAOYSA-N
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Description

1-benzyl-5-(methylsulfonyl)-1H-tetrazole, also known as BMT, is a tetrazole derivative that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in polar solvents such as water and methanol. BMT is a versatile compound that has a wide range of applications, including in the field of medicinal chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

1-benzyl-5-(methylsulfonyl)-1H-tetrazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties. 1-benzyl-5-(methylsulfonyl)-1H-tetrazole is also a potent inhibitor of carbonic anhydrase, an enzyme that is involved in various physiological processes, making it a potential target for drug development.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(methylsulfonyl)-1H-tetrazole is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. 1-benzyl-5-(methylsulfonyl)-1H-tetrazole binds to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in the concentration of bicarbonate ions in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
1-benzyl-5-(methylsulfonyl)-1H-tetrazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. 1-benzyl-5-(methylsulfonyl)-1H-tetrazole has also been shown to have antiviral and antibacterial properties, making it a potential candidate for the development of new antiviral and antibacterial drugs. Additionally, 1-benzyl-5-(methylsulfonyl)-1H-tetrazole has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-benzyl-5-(methylsulfonyl)-1H-tetrazole has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. It is also soluble in polar solvents, making it easy to work with in aqueous solutions. However, 1-benzyl-5-(methylsulfonyl)-1H-tetrazole has some limitations for lab experiments. It is a potent inhibitor of carbonic anhydrase, which can interfere with other experiments that involve the enzyme. Additionally, 1-benzyl-5-(methylsulfonyl)-1H-tetrazole has not been extensively studied in vivo, making it unclear how it would behave in living organisms.

Future Directions

There are several future directions for the study of 1-benzyl-5-(methylsulfonyl)-1H-tetrazole. One potential direction is the development of 1-benzyl-5-(methylsulfonyl)-1H-tetrazole-based drugs for the treatment of cancer, viral infections, bacterial infections, and inflammatory diseases. Another potential direction is the study of the physiological effects of 1-benzyl-5-(methylsulfonyl)-1H-tetrazole in vivo, to better understand how it behaves in living organisms. Additionally, the development of new synthesis methods for 1-benzyl-5-(methylsulfonyl)-1H-tetrazole could lead to more efficient and cost-effective production of the compound.

properties

IUPAC Name

1-benzyl-5-methylsulfonyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-16(14,15)9-10-11-12-13(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWUGIXZAVINGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=NN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-(methylsulfonyl)-1H-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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